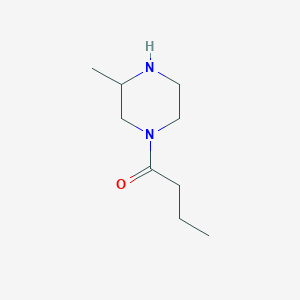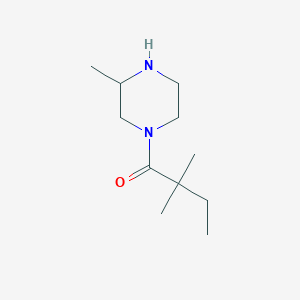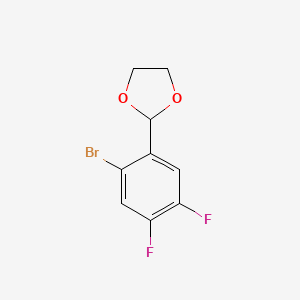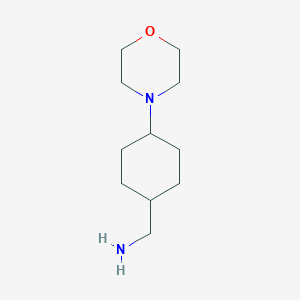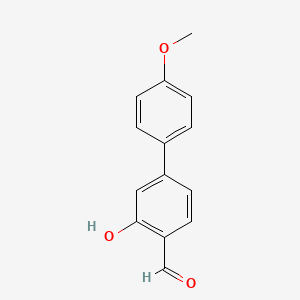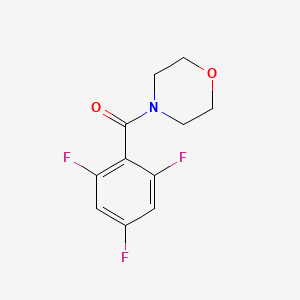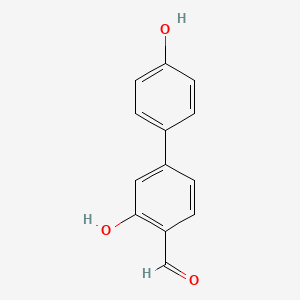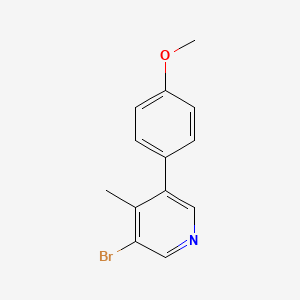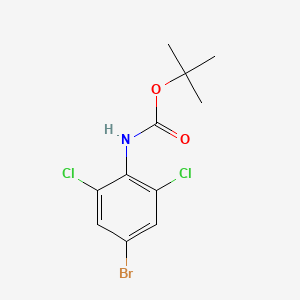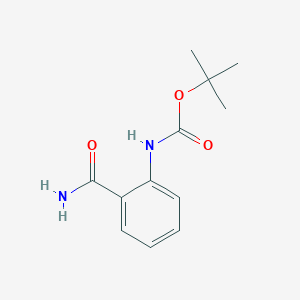
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-ol (4-Bromo-2-fluorophenyl-2-methylprop-2-ol) is an important organic compound in the field of medicinal chemistry. It has been studied extensively for its potential applications in medicinal research, drug development, and laboratory experiments.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorophenyl-2-methylprop-2-ol is not fully understood. It is believed to act by targeting specific proteins in the cell and by inhibiting their activity. It has been found to interact with various proteins, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to interact with proteins involved in the regulation of cell division and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-fluorophenyl-2-methylprop-2-ol have been studied extensively. It has been found to possess anti-inflammatory and anti-cancer properties and is being investigated for its potential use in the treatment of various diseases. It has also been found to inhibit the growth of bacteria and viruses. In addition, it has been found to interact with proteins involved in the regulation of cell division and apoptosis.
Advantages and Limitations for Lab Experiments
4-Bromo-2-fluorophenyl-2-methylprop-2-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily observed. It is also relatively stable, making it an ideal compound for long-term experiments. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, it can be toxic in high concentrations, so it must be handled with caution.
Future Directions
There are a number of potential future directions for 4-Bromo-2-fluorophenyl-2-methylprop-2-ol. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop new drugs based on this compound. Another potential direction is to investigate its ability to inhibit the growth of bacteria and viruses and to develop new treatments for infectious diseases. Additionally, further research could be done to investigate its potential use in the treatment of neurological disorders and to develop new treatments for these disorders. Finally, further research could be done to investigate the mechanism of action of 4-Bromo-2-fluorophenyl-2-methylprop-2-ol and to develop new compounds with similar properties.
Synthesis Methods
4-Bromo-2-fluorophenyl-2-methylprop-2-ol can be synthesized by several methods, including the reaction of 2-bromo-4-fluorophenyl-2-methylprop-2-ol with bromine in an aqueous solution. This reaction is catalyzed by an acid and proceeds in two steps. In the first step, the bromine reacts with the 2-bromo-4-fluorophenyl-2-methylprop-2-ol to form the 4-bromo-2-fluorophenyl-2-methylprop-2-ol. In the second step, the 4-bromo-2-fluorophenyl-2-methylprop-2-ol is hydrolyzed to form the desired product.
Scientific Research Applications
4-Bromo-2-fluorophenyl-2-methylprop-2-ol has been studied extensively for its potential applications in medicinal research, drug development, and laboratory experiments. It has been found to possess anti-inflammatory and anti-cancer properties and is being investigated for its potential use in the treatment of various diseases. It has also been studied for its ability to inhibit the growth of bacteria and viruses.
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,13)6-7-3-4-8(11)5-9(7)12/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHONZSPNQHZZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)Br)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


